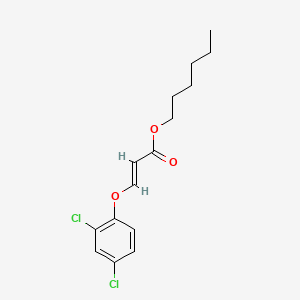
Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a hexyl ester group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 3-(2,4-dichlorophenoxy)-2-propenoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pH to optimize yield and purity. After the reaction, the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the propenoate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at the double bond of the propenoate group, resulting in the formation of hexyl 3-(2,4-dichlorophenoxy)propanoate.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hexyl 3-(2,4-dichlorophenoxy)propanoate.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and substitution reactions.
Biology: The compound is investigated for its effects on plant physiology and its potential as a selective herbicide.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is widely used in the agricultural industry for weed control, contributing to increased crop yields.
作用機序
The herbicidal activity of Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and differentiation, making it effective against broadleaf weeds.
類似化合物との比較
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Another ester derivative with comparable herbicidal properties.
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Similar in structure but with a different alkyl group.
Uniqueness: Hexyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific hexyl ester group, which influences its solubility, absorption, and overall herbicidal efficacy. The hexyl group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.
特性
CAS番号 |
53548-45-1 |
|---|---|
分子式 |
C15H18Cl2O3 |
分子量 |
317.2 g/mol |
IUPAC名 |
hexyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C15H18Cl2O3/c1-2-3-4-5-9-20-15(18)8-10-19-14-7-6-12(16)11-13(14)17/h6-8,10-11H,2-5,9H2,1H3/b10-8+ |
InChIキー |
JMHPSMPSTBSMCH-CSKARUKUSA-N |
異性体SMILES |
CCCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















